3-Butanoylbenzene-1-sulfonyl chloride

Description

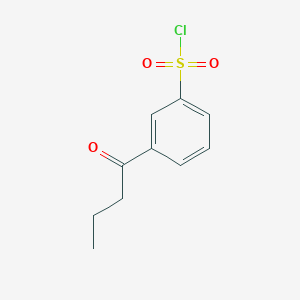

3-Butanoylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative featuring a butanoyl (C₃H₇CO-) substituent at the 3-position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. The butanoyl group imparts unique steric and electronic properties, influencing reactivity, solubility, and stability compared to other sulfonyl chlorides.

Properties

IUPAC Name |

3-butanoylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDELZPFQPVYZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butanoylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with benzenesulfonic acid or its salts to produce benzenesulfonyl chloride, which can then be further reacted with butyryl chloride to obtain 3-butyrylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of 3-butyrylbenzenesulfonyl chloride often involves large-scale reactions using similar methods as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Butanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water, 3-butyrylbenzenesulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3-Butanoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biological molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butyrylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biological molecules and exert its effects through the formation of sulfonamide or sulfonate ester linkages .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences and their implications:

Key Observations:

- Electronic Effects: The butanoyl group’s ketone moiety exerts moderate electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. However, this is less pronounced than in analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride, where the CF₃ group strongly withdraws electrons .

Physicochemical Properties

*Stability data inferred from substituent effects; direct experimental data are unavailable in the evidence.

Biological Activity

3-Butanoylbenzene-1-sulfonyl chloride, with the molecular formula C10H11ClO3S, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is a derivative of benzenesulfonyl chloride and is characterized by the presence of a butyryl group, which influences its chemical reactivity and biological activity.

This compound can be synthesized through several methods, including:

- Reaction of Benzenesulfonyl Chloride with Butyryl Chloride : Typically conducted in the presence of a base like pyridine at room temperature.

- Use of Phosphorus Pentachloride : This method involves chlorination of benzenesulfonic acid or its salts, followed by reaction with butyryl chloride.

These synthetic routes are essential for producing the compound in sufficient purity for research applications.

The biological activity of this compound primarily stems from its role as a sulfonylating agent . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biological molecules, leading to the formation of biologically active derivatives such as sulfonamides and sulfonate esters.

Biological Applications

This compound has several notable applications in biological research:

- Synthesis of Pharmaceuticals : It is utilized in the development of drugs by modifying biological molecules to enhance their therapeutic properties.

- Agrochemicals Development : The compound plays a role in creating biologically active agrochemicals.

- Research Reagent : It serves as a reagent in organic synthesis, particularly for preparing sulfonamides which have significant biological activities.

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives derived from this compound indicated promising results against various bacterial strains. The mechanism involved inhibition of bacterial enzyme activity, which is critical for bacterial survival.

Anticancer Properties

Research has also explored the anticancer potential of derivatives synthesized from this compound. In vitro studies demonstrated that certain sulfonamide derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the butyryl group could enhance bioactivity against specific tumor types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | 3-BBC Structure | Modifies biomolecules; Antimicrobial |

| Benzenesulfonyl Chloride | Benzene Structure | Basic sulfonylating agent |

| 4-Methylbenzenesulfonyl Chloride | 4-Methyl Structure | Similar reactivity; less bioactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.